tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate
Overview
Description
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate is a chemical compound that is significant in the field of organic synthesis and pharmaceutical intermediates. It contains a boronic ester group, which is a versatile functional group in organic chemistry, particularly in Suzuki coupling reactions. This compound is also characterized by the presence of a tert-butyl carbamate protecting group, which is commonly used in the protection of amines.
Synthesis Analysis
The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate and related compounds involves multiple steps, including protection of functional groups, halogenation, and the introduction of the boronic ester moiety. For instance, a related synthesis of an orthogonally protected boronic acid analog of aspartic acid was achieved by alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate as a key step . Another example is the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, which was obtained from 5-bromoindole as a raw material .
Molecular Structure Analysis
The molecular structure and properties of compounds containing the tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety have been studied using various spectroscopic and computational methods. For example, the crystallographic analysis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was carried out by X-ray single crystal diffraction, and the results were compared with DFT-optimized structures . Similarly, the crystal structure and DFT study of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate provided insights into the conformational and physicochemical properties of such compounds10.
Chemical Reactions Analysis
The tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety is reactive in various chemical transformations. For example, the boronic ester group is essential for cross-coupling reactions, such as Suzuki couplings, which are widely used in the synthesis of complex organic molecules. The tert-butyl carbamate protecting group can be removed under acidic conditions, allowing for further functionalization of the amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate derivatives are influenced by their functional groups. The boronic ester group imparts stability and reactivity towards cross-coupling reactions, while the tert-butyl carbamate group provides steric bulk and protection for the amine. The solubility, melting point, and other physical properties can be tailored by modifying the substituents on the aromatic ring or the boronic ester group .
Scientific Research Applications
“tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate” is a chemical compound that is often used as an intermediate in the synthesis of other compounds . It’s commonly used in the field of organic chemistry, particularly in the synthesis of biologically active compounds .
One specific application of this compound is in the synthesis of crizotinib , a drug used to treat non-small cell lung cancer. The compound is synthesized through several steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate . The exact methods of application or experimental procedures would depend on the specific synthesis pathway being used.
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Synthesis of Biologically Active Compounds This compound is an important intermediate in the synthesis of many biologically active compounds . The exact methods of application or experimental procedures would depend on the specific synthesis pathway being used.
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Preparation of Chemical Intermediates This compound is often used in the preparation of chemical intermediates . It’s commonly used in the field of organic chemistry, particularly in the synthesis of biologically active compounds .
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Synthesis of Crizotinib This compound is used in the synthesis of crizotinib , a drug used to treat non-small cell lung cancer. The compound is synthesized through several steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate .
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Synthesis of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate This compound can be used to synthesize tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate , which is another chemical intermediate used in various chemical reactions.
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Synthesis of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate This compound can also be used to synthesize tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate , which is another chemical intermediate used in various chemical reactions.
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Synthesis of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate This compound can be used to synthesize tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate , which is another chemical intermediate used in various chemical reactions .
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Synthesis of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate This compound can also be used to synthesize tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate , which is another chemical intermediate used in various chemical reactions .
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Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib . In this work, compound (1) was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
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Preparation of Chemical Intermediates in Medicine and Chemical Industry This compound is often used in the preparation of chemical intermediates in the field of medicine and chemical industry .
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Synthesis of Phenylboronic Acid Pinacol Ester This compound is often used in the synthesis of phenylboronic acid pinacol ester .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20-12-13-8-10-14(11-9-13)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDCEJRRWNIPDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392277 | |
Record name | tert-Butyl {[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate | |
CAS RN |
330794-35-9 | |
Record name | tert-Butyl {[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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